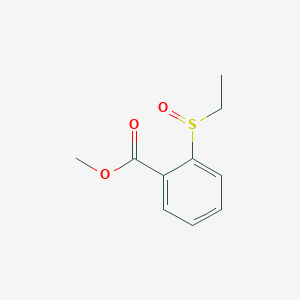
Methyl 2-(ethanesulfinyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(ethanesulfinyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethanesulfinyl group attached to the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(ethanesulfinyl)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acidic catalyst. One common method includes the reaction of benzoic acid with methanol using sulfuric acid as a catalyst . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of solid acid catalysts, such as zirconium or titanium-based catalysts, to enhance the efficiency and yield of the esterification process . These catalysts are preferred due to their recoverability and reusability, which minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(ethanesulfinyl)benzoate undergoes various chemical reactions, including:
Oxidation: The ethanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to yield ethanesulfanyl derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted benzoates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Ethanethiol derivatives.
Substitution: Nitrobenzoates, bromobenzoates, etc.
Scientific Research Applications
Methyl 2-(ethanesulfinyl)benzoate has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Mechanism of Action
The mechanism of action of methyl 2-(ethanesulfinyl)benzoate involves its interaction with molecular targets through its ethanesulfinyl group. This group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The compound’s effects are mediated through pathways involving sulfoxide and ester functionalities, which play a role in its reactivity and biological activity .
Comparison with Similar Compounds
Methyl benzoate: An ester with a similar structure but lacking the ethanesulfinyl group.
Ethyl benzoate: Another ester with an ethyl group instead of a methyl group.
Propyl benzoate: An ester with a propyl group, differing in the alkyl chain length.
Uniqueness: Methyl 2-(ethanesulfinyl)benzoate is unique due to the presence of the ethanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzoate esters and makes it valuable for specific applications in research and industry.
Properties
CAS No. |
62331-88-8 |
|---|---|
Molecular Formula |
C10H12O3S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
methyl 2-ethylsulfinylbenzoate |
InChI |
InChI=1S/C10H12O3S/c1-3-14(12)9-7-5-4-6-8(9)10(11)13-2/h4-7H,3H2,1-2H3 |
InChI Key |
KTJZUZSHQADTTH-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)C1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















